6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6O2S/c1-11-19-20-15-4-5-16(21-24(11)15)22-6-8-23(9-7-22)27(25,26)14-3-2-12(17)10-13(14)18/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXWJJJBJZMVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Similar compounds with a piperazine moiety have been found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
It is likely that the compound interacts with its targets through the piperazine moiety, which is a common structural motif found in agrochemicals and pharmaceuticals.
Biochemical Pathways
Compounds with similar structures have been found to modulate a variety of biochemical pathways, depending on their specific targets.
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Biochemical Analysis
Cellular Effects
It has been suggested that similar compounds exhibit promising anticancer activity against certain cell lines. This indicates that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s suggested that similar compounds could potentially inhibit c-Met kinase, indicating that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
The compound 6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic molecule with significant potential in medicinal chemistry. Its structure includes a [1,2,4]triazolo[4,3-b]pyridazine core that has been associated with various biological activities, particularly in the context of cancer research and neuropharmacology.
- Molecular Formula : C15H14F2N6O2S
- Molecular Weight : 380.4 g/mol
- CAS Number : 1021263-83-1
Biological Activity Overview
Research has indicated that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety exhibit notable biological activities. This particular compound has been evaluated for its antiproliferative properties against various cancer cell lines and its potential effects on neuroreceptors.
Antiproliferative Activity
A study focusing on related compounds within the [1,2,4]triazolo[4,3-b]pyridazine class demonstrated significant antiproliferative effects. The compound 4q , a close analogue to our compound of interest, showed IC50 values in the low micromolar range against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| SGC-7901 | 0.014 |
| A549 | 0.008 |
| HT-1080 | 0.012 |
These results suggest that similar structural motifs may confer potent anticancer activity by disrupting microtubule dynamics through binding at the colchicine site on tubulin .
The mechanism by which these compounds exert their antiproliferative effects involves disruption of tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase, ultimately resulting in apoptosis of cancer cells. The ability to bind to microtubules is critical for their function as anticancer agents .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds structurally similar to this compound:
- Anticancer Studies : A series of [1,2,4]triazolo[4,3-b]pyridazines were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The findings indicated that modifications in the aromatic substituents significantly influenced their biological activity.
- Neuropharmacological Evaluation : Compounds with similar scaffolds were assessed for their ability to modulate GABAA receptors. This line of research is promising for developing new anxiolytic medications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
- Triazolo[4,3-b]pyridazine Derivatives: 6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 1706455-35-7): Replaces the sulfonyl-piperazine with a piperidinyl group and a 2,4-dichlorophenyl substituent. The dichlorophenyl group may enhance lipophilicity but reduce solubility compared to the fluorinated analog .
Substituent Modifications
- Sulfonyl-Piperazine Variations: 5-(4-[(2,4-Dichlorophenyl)sulfonyl]piperazino)-6-phenyl-3(2H)-pyridazinone (CAS: 477863-54-0): Replaces the triazolo-pyridazine core with a pyridazinone ring. 6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine: Substitutes the difluorophenyl group with a thiophene-furan system, which may alter electronic properties and steric bulk .
Fluorinated Analogues
- 3-(Cyclopropylmethyl)-8-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 12): Shares the 2,4-difluorophenyl-piperazine motif but incorporates a trifluoromethyl group and a cyclopropylmethyl chain, likely enhancing blood-brain barrier penetration .
Antifungal and Antibacterial Activity
Compounds like 3-substitutedphenyl-6-substitutedphenyl-[1,2,4]triazolo[4,3-b]pyridazines exhibit mild to potent antifungal/antibacterial activity.
Kinase Inhibition
Triazolo[4,3-b]pyridazine derivatives (e.g., 6-hydrazinyl-3-arylidene-[1,2,4]triazolo[4,3-b]pyridazines ) show dual c-Met/Pim-1 kinase inhibition. The sulfonyl-piperazine group in the target compound could enhance selectivity for kinase ATP-binding pockets .
Physical Properties
| Compound | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Methyl, sulfonyl-piperazine, difluorophenyl |
| 6-butyl-3,5,7-trimethyl-pyrrolo[3,4-d]pyridazinone (5a) | 198–200 | 64.84 | Butyl, methyl, trifluoromethyl |
| 6-(3,4-Dimethylphenyl)-triazolo-pyridazinone (19) | Not reported | Not reported | Oxoethyl-piperazine, fluorophenyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
